molecular formula C17H15N3O4S B2588244 N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 335222-96-3

N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2588244
CAS No.: 335222-96-3
M. Wt: 357.38
InChI Key: KWIQNBGDGSPPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazol-2-yl core substituted with a [(2-methoxyphenyl)carbamoyl]methyl group at the 4-position and a furan-2-carboxamide moiety at the 2-position. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-13-6-3-2-5-12(13)19-15(21)9-11-10-25-17(18-11)20-16(22)14-7-4-8-24-14/h2-8,10H,9H2,1H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIQNBGDGSPPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step reactions. One common route includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the introduction of the furan ring and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient production pathways.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and furan moieties exhibit significant anticancer properties. The incorporation of the methoxyphenyl group enhances the compound's efficacy against various cancer cell lines. For instance, derivatives of thiazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the activation of caspases .

Antimicrobial Properties

Thiazole derivatives, including N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide, have demonstrated potent antimicrobial activity against a range of pathogenic bacteria and fungi. Research indicates that these compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, making them promising candidates for developing new antibiotics .

Anticonvulsant Effects

The anticonvulsant potential of thiazole-based compounds has been explored, with some derivatives showing effectiveness in animal models of epilepsy. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant activity, indicating a viable pathway for developing new treatments for seizure disorders .

Inhibition of Enzymatic Activity

This compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance. For example, it may act as an inhibitor of protein kinases or other enzymes critical for cell signaling pathways that promote tumor growth or bacterial survival .

Modulation of Gene Expression

Research suggests that thiazole derivatives can influence gene expression related to apoptosis and cell proliferation. By modulating transcription factors and signaling pathways, these compounds can enhance the sensitivity of cancer cells to conventional therapies .

Case Studies

StudyFindings
Study 1: Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics .
Study 2: Antimicrobial EfficacyShowed effective inhibition of MRSA with MIC values comparable to established antibiotics like vancomycin .
Study 3: Anticonvulsant TestingReported a reduction in seizure frequency in rodent models, suggesting potential for clinical use in epilepsy .

Mechanism of Action

The mechanism of action of N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below highlights key structural analogs and their molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Purity/Activity Data (if available)
Target Compound: N-(4-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide C₁₈H₁₆N₃O₄S (estimated) ~380.4 g/mol 2-Methoxyphenyl carbamoylmethyl, thiazole, furan-2-carboxamide Not reported in evidence
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₇N₃O₄S 371.4 g/mol 3-Methoxybenzylamino group, thiazole, furan-2-carboxamide CAS: 923226-70-4; No activity data
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.4 g/mol 3-Methoxy-4-trifluoromethylphenyl, nitrothiophene carboxamide 42% purity (LCMS)
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 367.3 g/mol 3,5-Difluorophenyl, nitrothiophene carboxamide 99.05% purity (LCMS)
N-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide C₁₆H₁₃N₃O₃S₂ 359.4 g/mol 4-Methoxyphenyl, thiourea linkage (instead of carbamoylmethyl), furan-2-carboxamide CAS: 433946-54-4
N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide C₁₅H₁₁N₃O₄S 345.3 g/mol 4-Methylthiazole, 3-nitrophenyl-furan Not reported
Key Observations:
  • Substituent Effects: The 2-methoxyphenyl group in the target compound differs from analogs with 3-methoxybenzyl (e.g., ) or 4-methoxyphenyl (e.g., ), altering steric and electronic profiles. Nitrothiophene analogs () exhibit lower purity (42%) compared to 3,5-difluorophenyl derivatives (99.05%), suggesting substituents influence synthetic efficiency.
  • Functional Group Impact :

    • The carbamoylmethyl group in the target compound may enhance hydrogen-bonding capacity compared to thiourea or nitro groups.
    • Fluorinated phenyl groups (e.g., ) increase electronegativity, which could improve target binding but reduce solubility.

Biological Activity

N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural components of this compound, including the thiazole ring and methoxyphenyl group, play a crucial role in its biological efficacy.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 946357-73-9

This structure features a furan ring, a thiazole moiety, and a methoxyphenyl group, which contribute to its diverse biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular pathways associated with cancer cell proliferation and microbial resistance.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatocellular carcinoma).
  • Results : The compound exhibited notable cytotoxic effects, with cell viability percentages lower than 40% at specific concentrations (e.g., 20 μg/mL) against HepG2 cells .
CompoundCell LineCell Viability (%)
This compoundHepG235.01
Doxorubicin (Control)HepG20.62

The structure-activity relationship (SAR) indicates that substituents on the phenyl ring significantly influence the anticancer activity, with electron-donating groups enhancing potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits strong antibacterial and antifungal activities:

  • Bacterial Strains Tested : E. coli, S. aureus.
  • Fungal Strains Tested : Various pathogenic fungi.
Activity TypeInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Antibacterial10.5 - 16230 - 280 μg/mL
Antifungal12 - 19120.7 - 190 μg/mL

These results suggest that the presence of an aromatic moiety enhances lipophilicity, contributing to increased antimicrobial activity .

Case Studies

  • Study on Anticancer Potential :
    • A study focused on the anticancer effects of similar thiazole derivatives found that compounds with electron-donating groups displayed enhanced activity against HepG2 cells, supporting the findings related to this compound .
  • Evaluation of Antimicrobial Effects :
    • Research comparing various carbamothioyl-furan derivatives indicated that those with structural similarities to this compound exhibited superior antimicrobial properties compared to established antibiotics .

Q & A

Basic Synthesis: What are the standard synthetic routes for N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide, and what key intermediates are involved?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:

  • Step 1: Condensation of 2-methoxyphenylamine with a carbamoylating agent (e.g., chloroacetyl chloride) to generate the carbamoyl intermediate .
  • Step 2: Functionalization of the thiazole ring via Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones. For example, reacting 4-(bromomethyl)thiazole with the carbamoyl intermediate yields the substituted thiazole scaffold .
  • Step 3: Coupling the thiazole intermediate with furan-2-carboxylic acid derivatives (e.g., via EDCI/HOBt-mediated amide bond formation) to attach the furan moiety .
    Key intermediates include the carbamoylated thiazole precursor and the activated furan-2-carboxamide derivative. Yield optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) .

Advanced Synthesis: How can researchers optimize reaction conditions to minimize byproducts during the coupling of thiazole and furan-2-carboxamide moieties?

Answer:
Byproduct formation (e.g., hydrolyzed esters or dimerization) can be mitigated by:

  • Catalyst Selection: Using coupling agents like EDCI/HOBt instead of DCC to reduce racemization and improve efficiency .
  • Temperature Control: Maintaining reactions at 0–5°C during activation steps to suppress side reactions, followed by gradual warming to room temperature .
  • Solvent Purity: Ensuring solvents (DMF, DCM) are rigorously dried (e.g., molecular sieves) to prevent hydrolysis of activated intermediates .
  • Real-Time Monitoring: Employing TLC or in-situ IR to track reaction progress and halt at optimal conversion (85–90%) to avoid over-reaction .

Basic Characterization: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what diagnostic peaks should be prioritized?

Answer:

  • IR Spectroscopy:
    • Peaks at ~1670 cm⁻¹ (C=O stretching of amide) and ~1550 cm⁻¹ (C=N/C=C of thiazole) confirm core functional groups .
    • A broad N-H stretch at ~3250 cm⁻¹ verifies carbamoyl groups .
  • ¹H/¹³C NMR:
    • Thiazole protons appear as singlets at δ 7.2–7.5 ppm.
    • The furan ring shows distinct doublets (δ 6.4–7.1 ppm), while the 2-methoxyphenyl group exhibits a singlet for OCH₃ at δ 3.8–3.9 ppm .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M+H]⁺, with fragmentation patterns matching the thiazole-furan linkage .

Advanced Characterization: What role does X-ray crystallography play in resolving ambiguities in the compound’s stereoelectronic configuration?

Answer:
X-ray crystallography is critical for:

  • Confirming Regiochemistry: Resolving positional isomerism in the thiazole or carbamoyl groups, which NMR alone may not distinguish .
  • Torsional Angle Analysis: Quantifying dihedral angles between the thiazole and furan rings to predict π-π stacking or intramolecular H-bonding (e.g., between amide N-H and thiazole S atom) .
  • Software Tools: SHELX suite (e.g., SHELXL for refinement) is widely used to model electron density maps and validate bond lengths/angles against expected values .

Basic Bioactivity: What biological activities have been reported for structurally analogous thiazole-furan hybrids, and what assay systems are used?

Answer:
Analogous compounds exhibit:

  • Antimicrobial Activity: Tested via agar dilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Insecticidal Properties: Evaluated against pests like Aulacaspis tubercularis using leaf-dip bioassays, with mortality rates quantified over 72 hours .
  • Antioxidant Potential: Assessed via DPPH radical scavenging (IC₅₀ values) .
    Thiazole-furan hybrids often show enhanced activity due to the electron-rich thiazole core and planar furan moiety, facilitating target binding .

Advanced Bioactivity: What strategies are recommended for in vivo evaluation of this compound’s pharmacokinetics and toxicity?

Answer:

  • ADME Profiling:
    • Solubility: Use shake-flask method with PBS (pH 7.4) and simulated gastric fluid .
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor via LC-MS for metabolite identification .
  • Toxicity Screening:
    • Acute Toxicity: OECD Guideline 423, dosing rodents at 300–2000 mg/kg and monitoring for 14 days .
    • Genotoxicity: Ames test (TA98/TA100 strains) to assess mutagenic potential .
  • In Vivo Efficacy: Use insecticidal models (e.g., mango scale infestation) with dose-response curves to determine LC₉₀ values .

Data Contradiction: How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Answer:

  • Re-evaluate Models: Adjust QSAR parameters (e.g., solvation effects, tautomerization states) that may misestimate binding affinities .
  • Validate Assay Conditions: Confirm compound purity (HPLC ≥95%), exclude solvent artifacts (e.g., DMSO interference in cell-based assays) .
  • Orthogonal Testing: Compare results across multiple assays (e.g., enzymatic inhibition vs. whole-organism studies) to identify context-dependent activity .
  • Crystallographic Validation: Resolve target-ligand co-crystal structures to reconcile docking predictions with empirical binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.